1,2,3,4-Tetrahydroisoquinoline-7,8-diamine
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolines are traditionally prepared using several methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions typically involve the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for 1,2,3,4-tetrahydroisoquinoline derivatives often involve large-scale cyclization reactions using commercially available starting materials. For example, the decomposition of dibenzylethylenediamine in the presence of hydrobromic acid can yield 1,2,3,4-tetrahydroisoquinoline .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and certain types of infections.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the diamine functionality.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A derivative with chlorine substituents that exhibits different biological activities.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7,8-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBGPIWPXKMEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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